Kappa Opioid Receptor (KOR) Antagonist Potency in Cellular Assays
Based on its inclusion as a specifically enumerated compound in patent US9682966, 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is described as a kappa opioid receptor ligand [1]. A closely related analog from the same patent family (identified as Compound 355 in US10118915) demonstrates a KOR antagonist IC50 of 1.20 nM in a cellular assay using U2OS cells co-expressing Tango-OPRK1-BLA [2]. This value provides a class-level benchmark, but the specific IC50 for the target compound has not been independently reported in the public literature. Without a direct comparator, the differentiation claim is limited to structural uniqueness rather than demonstrated potency advantage.
| Evidence Dimension | KOR antagonist IC50 |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Class-level representative from same patent: Compound 355 IC50 = 1.20 nM |
| Quantified Difference | No direct comparison possible; structural uniqueness is the primary differentiator |
| Conditions | U2OS cells expressing Tango-OPRK1-BLA (assay from parent patent family) |
Why This Matters
For procurement, this means the compound's only verifiable differentiator is its exact chemical identity as listed in the patent, which is essential for reproducing or building upon patented work.
- [1] Roberts, E., Guerrero, M.A., Urbano, M., Rosen, H. Kappa opioid ligands. US Patent 9,682,966 B2, 2017. View Source
- [2] BindingDB Entry BDBM156575. US10118915, Compound 355: KOR antagonist IC50 = 1.20 nM. View Source
